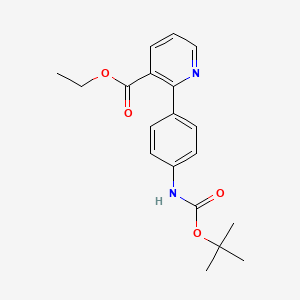
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is a chemical compound with the molecular formula C19H22N2O5 . It is a product offered by several chemical supply companies .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is represented by the SMILES string: O=C(OCC)C1=CC=CN=C1OC(C=C2)=CC=C2NC(OC©©C)=O . This structure includes a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate are not explicitly mentioned in the search results. For detailed information, one would need to refer to the material safety data sheet (MSDS) provided by the manufacturer .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is an intermediate in various chemical syntheses. For example, it has been utilized in the preparation of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, which is a key intermediate for synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler et al., 1976). Similarly, the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, useful for the syntheses of edeine analogs, employs ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, showcasing the compound's utility in creating complex molecular architectures (Czajgucki et al., 2003).
Nanoparticle and Polymer Applications
The compound has found applications in the development of novel nanoparticle systems for drug delivery. For instance, nanoparticles designed for the controlled delivery of hydrophobic drugs were synthesized from a library of pyridyldisulfide ethyl methacrylate (PDSM) and 2-((tert-butoxycarbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl methacrylate (BocAEAEMA), illustrating its role in creating responsive drug delivery vehicles (Yildirim et al., 2016).
Crystal Structure Analysis
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate derivatives, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, have been characterized to understand their molecular conformation and crystal structure. These studies reveal insights into the electronic structure and hydrogen bonding patterns, contributing to the fundamental understanding of molecular interactions in the solid state (Cobo et al., 2008).
Antibacterial Activity Research
The modification and functionalization of ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate derivatives have been explored for potential antibacterial applications. For instance, the synthesis of novel pyridine and pyridazine derivatives from ethyl 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, derived from similar compounds, showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Safety and Hazards
The safety and hazards associated with Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling it. The MSDS provided by the manufacturer would contain detailed safety and hazard information .
Mecanismo De Acción
Target of Action
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is a complex organic compound The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine for further reactions . This suggests that the compound may interact with its targets through the release of the protected amine group, but this is speculative and requires experimental validation.
Propiedades
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h6-12H,5H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIVYYMIMHSYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2931451.png)
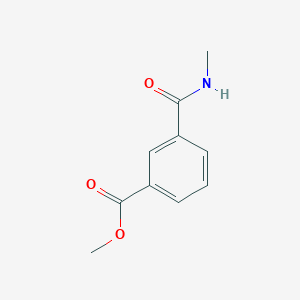
![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)
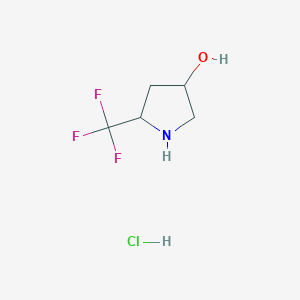
![2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2931459.png)
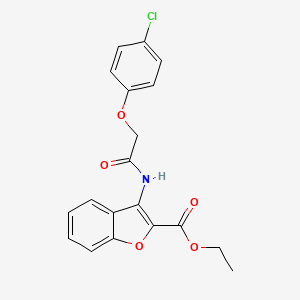



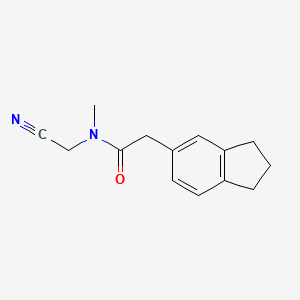
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-cyclopentylpropanamide](/img/structure/B2931467.png)
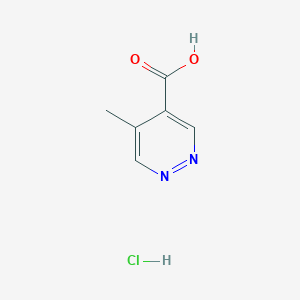
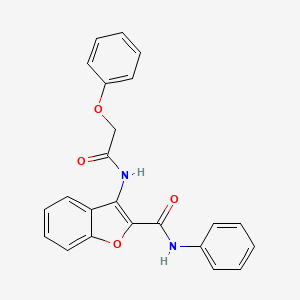
![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)